Elaidyl alcohol
Overview
Description
Elaidyl alcohol is a fatty alcohol that has been identified as a lipid component formed in L-M cultured cells when supplemented with elaidic acid. This alcohol is primarily formed alongside minor constituents such as cetyl, stearoyl, and oleoyl alcohols. The formation of elaidyl alcohol and other fatty alcohols appears to be specific to the supplementation of trans fatty acids, such as elaidate, trans vaccenate, and linolelaidate, as opposed to the addition of stearate and oleate, which do not produce fatty alcohols .
Synthesis Analysis
The synthesis of elaidyl alcohol in L-M cells is induced by the addition of elaidic acid to the culture medium. This process results in the incorporation of elaidic acid into the acyl groups of phospholipids, with elaidate being esterified at both the sn-1 and sn-2 positions of phosphatidylcholine and phosphatidylethanolamine. The presence of elaidic acid leads to an increase in the production of free fatty alcohols, alkyldiacylglycerols, and wax esters/cholesterol esters. The concentration of these free fatty alcohols rises with the concentration of elaidic acid in the growth medium and the duration of exposure .
Molecular Structure Analysis
Elaidyl alcohol is a derivative of elaidic acid, which is a trans fatty acid. The molecular structure of elaidyl alcohol is similar to that of other fatty alcohols, with a hydroxyl group (-OH) replacing the carboxyl group (-COOH) of the fatty acid. The specific molecular transformations and stereochemistry of elaidyl alcohol have been studied through the stereospecific hydroxylation of the alcohol using cold, dilute alkaline potassium permanganate, which yields erythro- and threo-9,10-dihydroxyoctadecanol .
Chemical Reactions Analysis
The chemical reactivity of elaidyl alcohol has been explored through its hydroxylation to form dihydroxy derivatives. The use of phase transfer agents (PTAs) has been shown to facilitate the transport of permanganate ion from the aqueous to the organic phase, which is necessary for the hydroxylation to occur. Without PTAs, the hydroxylation does not take place. Additionally, the periodic acid cleavage of epoxides derived from elaidyl alcohol has been studied, demonstrating that PTAs can accelerate the rate of cleavage to aldehydes under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of elaidyl alcohol are influenced by its fatty alcohol nature and the presence of the trans double bond in its structure. The studies suggest that elaidyl alcohol is associated with both the particulate and supernatant fractions of cells, indicating its amphiphilic character and potential role in membrane dynamics. The accumulation of elaidyl alcohol and its impact on lipid metabolism in L-M cells suggest that it may alter the physical properties of cellular membranes, such as fluidity and permeability .
Scientific Research Applications
1. Chemical Hydroxylation and Epoxide Cleavage
Elaidyl alcohol has been used in chemical research for the stereospecific hydroxylation process. It is hydroxylated using potassium permanganate in a water-methylene chloride system, aided by phase transfer agents. This process results in the formation of dihydroxyoctadecanol. Additionally, elaidyl alcohol is involved in the study of periodic acid cleavage of epoxides, showcasing its relevance in organic chemistry research (Okimoto & Swern, 1977).
2. Impact on Lipid Metabolism
Research has shown that supplementation with elaidic acid leads to the formation of elaidyl alcohol in L-M cells. This process results in the accumulation of fatty alcohols, indicating a specific reaction with trans fatty acids. Such studies highlight elaidyl alcohol's role in understanding lipid metabolism and cellular responses to fatty acid supplementation (Lee, Hougland, & Stephens, 1979).
3. Boron Neutron Capture Therapy (BNCT) Research
Elaidyl alcohol is also studied in the context of Boron Neutron Capture Therapy (BNCT). In research on elaidyl-1,2,-carborane carboxylate (ECC), it's suggested that elaidyl alcohol, resulting from ECC cleavage, is processed in the body like other trans fatty acids. This research contributes to understanding the biocompatibility and toxicity aspects of BNCT, a cancer treatment method (Kallio et al., 1996).
4. Studies in Nonaqueous Systems
Elaidyl alcohol is utilized in studies examining the aggregation behavior of unsaturated long-chain fatty alcohols in nonaqueous systems. Such research is crucial for understanding the properties of these compounds in different solvents and their potential applications in various industrial and pharmaceutical fields (Dunn & Bagby, 1995).
properties
IUPAC Name |
(E)-octadec-9-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSTYHKOOCGGFT-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014859 | |
Record name | Octadecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elaidyl alcohol | |
CAS RN |
506-42-3, 26446-12-8 | |
Record name | Elaidyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elaidic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elaidyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecen-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-octadec-9-enol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELAIDIC ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDY6XJ6RTJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.